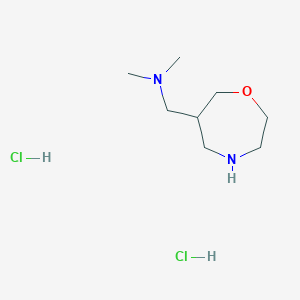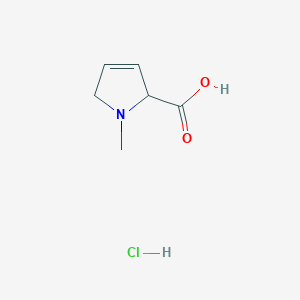
1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride
Vue d'ensemble
Description
“1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1609395-30-3 . It has a molecular weight of 163.6 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H9NO2.ClH/c1-7-4-2-3-5(7)6(8)9;/h2-3,5H,4H2,1H3,(H,8,9);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Applications De Recherche Scientifique
Pyrolysis of Polysaccharides
Studies on the pyrolysis of polysaccharides explore the chemical mechanisms involved in the formation of smaller carbon products from larger biomolecules. This research could relate to the broader context of understanding chemical reactions that similar compounds might undergo under specific conditions (Ponder & Richards, 1994).
Humic Substances Analysis
The structural analysis of humic substances using thermochemolysis techniques demonstrates the importance of chemical methods in understanding complex organic matter. These techniques, involving chemical reactions and analysis, could be relevant to studies involving various organic compounds (Río & Hatcher, 2013).
Plant Defense Mechanisms
Research on plant defense mechanisms against pathogens, focusing on specific biochemical pathways, highlights the role of certain compounds in biological processes. Understanding these mechanisms can contribute to the development of agricultural technologies and disease resistance strategies (Qamar, Mysore, & Senthil-Kumar, 2015).
Drug Synthesis Using Biomass-Derived Compounds
The application of biomass-derived levulinic acid in drug synthesis illustrates the potential for sustainable chemical production methods. This research area explores how organic compounds, possibly including those similar to 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride, can be utilized in pharmaceutical development (Zhang et al., 2021).
Biotechnological Production of Chemicals
The biotechnological routes for producing chemicals from lactic acid demonstrate the integration of microbiological and chemical processes in producing valuable compounds. This research might intersect with methodologies for synthesizing or modifying compounds like 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride (Gao, Ma, & Xu, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
1-methyl-2,5-dihydropyrrole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c1-7-4-2-3-5(7)6(8)9;/h2-3,5H,4H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHUTWKCVKDSTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC=CC1C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





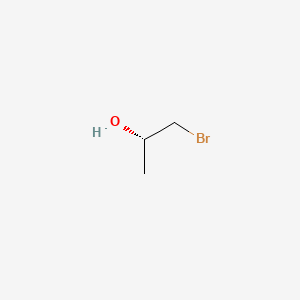

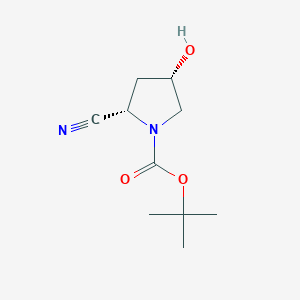

![2-Methylbenzofuro[2,3-b]pyridin-8-ol](/img/structure/B3106873.png)
![(5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B3106879.png)
![3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B3106884.png)
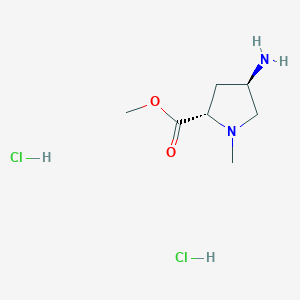

![2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3106911.png)
